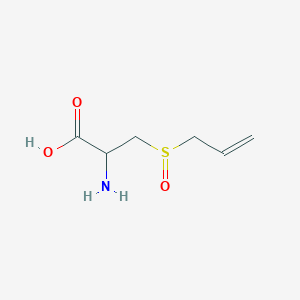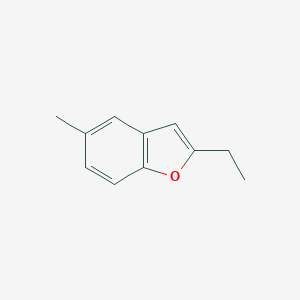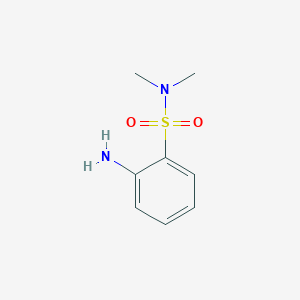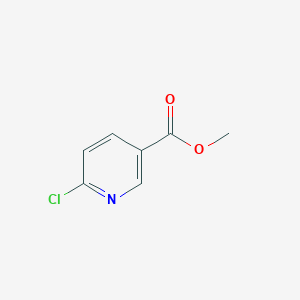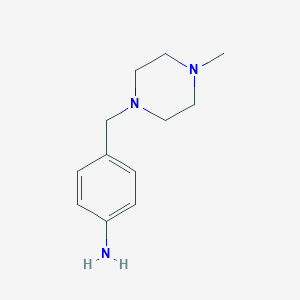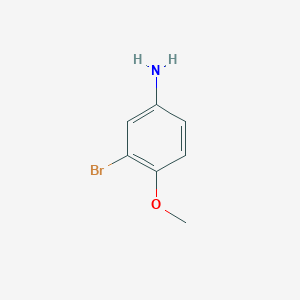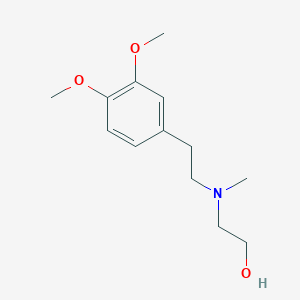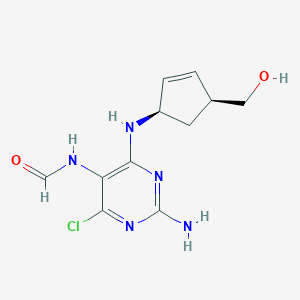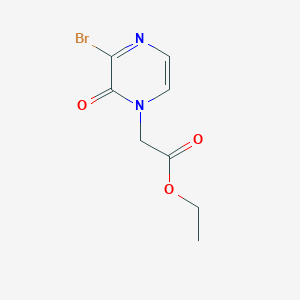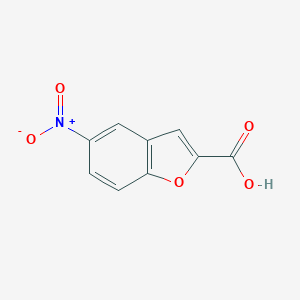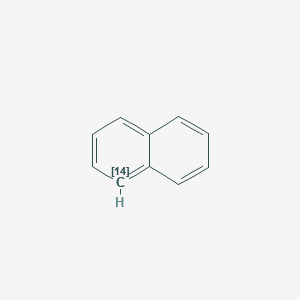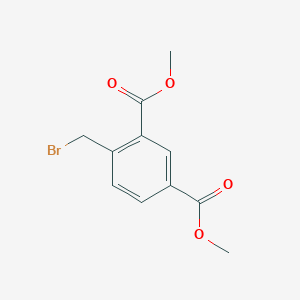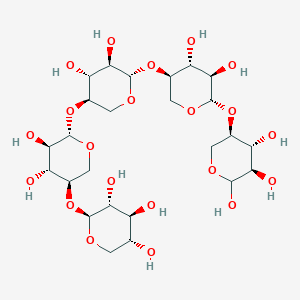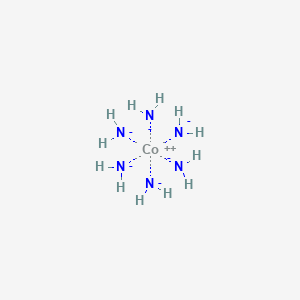
hexaamminecobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaamminecobalt(II) is a coordination complex of cobalt(II) ion with six ammonia molecules. It is a well-known compound in the field of coordination chemistry due to its unique properties and applications. Hexaamminecobalt(II) is a highly stable compound and is used in various fields of research, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Hexaamminecobalt(II) has a wide range of applications in scientific research. It is used as a catalyst in various organic reactions, such as the reduction of aldehydes and ketones. It is also used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In the field of biochemistry, hexaamminecobalt(II) is used as a model compound for studying metalloenzymes and metalloproteins. It is also used in the study of DNA and RNA structure and function.
Wirkmechanismus
The mechanism of action of hexaamminecobalt(II) is not fully understood. However, it is known that it can bind to various biological molecules, such as proteins, nucleic acids, and enzymes. It can also interact with cell membranes and affect their permeability. Hexaamminecobalt(II) has been shown to have antioxidant properties and can scavenge free radicals in vitro.
Biochemische Und Physiologische Effekte
Hexaamminecobalt(II) has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It can also affect the function of ion channels and receptors in the nervous system. In addition, hexaamminecobalt(II) has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using hexaamminecobalt(II) in lab experiments is its stability and solubility in water. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can be toxic to cells at high concentrations. Therefore, careful dosing and monitoring are required when using hexaamminecobalt(II) in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on hexaamminecobalt(II). One area of interest is the development of new catalytic applications for this compound. Another area of research is the study of its interaction with biological molecules, such as proteins and nucleic acids. In addition, the potential use of hexaamminecobalt(II) as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders, is also an area of interest for future research.
Conclusion
In conclusion, hexaamminecobalt(II) is a highly stable and versatile compound that has a wide range of applications in scientific research. Its unique properties make it an attractive compound for use in various fields, including biochemistry, pharmacology, and materials science. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of hexaamminecobalt(II).
Synthesemethoden
Hexaamminecobalt(II) can be synthesized by the reaction of cobalt(II) chloride with excess ammonia in the presence of a reducing agent, such as sodium borohydride. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent oxidation of the cobalt ion. The resulting product is a purple-colored crystalline solid that is highly soluble in water.
Eigenschaften
CAS-Nummer |
15365-75-0 |
|---|---|
Produktname |
hexaamminecobalt(II) |
Molekularformel |
CoH12N6-4 |
Molekulargewicht |
155.07 g/mol |
IUPAC-Name |
azanide;cobalt(2+) |
InChI |
InChI=1S/Co.6H2N/h;6*1H2/q+2;6*-1 |
InChI-Schlüssel |
WSRCQWPVBBOVSM-UHFFFAOYSA-N |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |
Verwandte CAS-Nummern |
55494-92-3 (phosphate[1:1]) |
Synonyme |
Co-hexammine cation cobalt hexammine hexaamminecobalt(II) hexaamminecobalt(II) nitrate (1:1) hexaamminecobalt(II) phosphate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



